[2-(2-Bromo-5-fluorophenoxy)ethoxy](tert-butyl)dimethylsilane
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Overview
Description
2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a bromo and fluorophenoxy group attached to an ethoxy chain, which is further bonded to a tert-butyl dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane typically involves the reaction of 2-bromo-5-fluorophenol with ethylene oxide in the presence of a base to form 2-(2-bromo-5-fluorophenoxy)ethanol. This intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in the compound can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a biphenyl derivative .
Scientific Research Applications
Chemistry: In chemistry, 2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations .
Biology and Medicine: In biological and medical research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their function and interactions. It can also be used in the development of new drugs and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane depends on the specific application and the target moleculeFor example, in nucleophilic substitution reactions, the bromo group can be replaced by a nucleophile, leading to the formation of a new covalent bond .
Comparison with Similar Compounds
(2-Bromoethoxy)-tert-butyldimethylsilane: This compound is similar in structure but lacks the fluorophenoxy group.
tert-Butyl(2-iodoethoxy)dimethylsilane: This compound contains an iodo group instead of a bromo group, which can lead to different reactivity in substitution reactions.
Uniqueness: The presence of both bromo and fluorophenoxy groups in 2-(2-Bromo-5-fluorophenoxy)ethoxy(tert-butyl)dimethylsilane makes it unique compared to other similar compounds. The fluorophenoxy group can impart different electronic properties and reactivity, making this compound particularly useful in specific chemical transformations and applications .
Properties
CAS No. |
811867-36-4 |
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Molecular Formula |
C14H22BrFO2Si |
Molecular Weight |
349.31 g/mol |
IUPAC Name |
2-(2-bromo-5-fluorophenoxy)ethoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrFO2Si/c1-14(2,3)19(4,5)18-9-8-17-13-10-11(16)6-7-12(13)15/h6-7,10H,8-9H2,1-5H3 |
InChI Key |
ISIKBQMOZSABLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOC1=C(C=CC(=C1)F)Br |
Origin of Product |
United States |
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